molecular formula C9H8N2O B1386716 1-(1H-indazol-7-yl)ethanone CAS No. 1159511-22-4

1-(1H-indazol-7-yl)ethanone

Cat. No. B1386716
CAS RN: 1159511-22-4
M. Wt: 160.17 g/mol
InChI Key: BTLVDERQIQFTRL-UHFFFAOYSA-N
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Description

“1-(1H-indazol-7-yl)ethanone” is a chemical compound with the CAS Number: 1159511-22-4. Its molecular weight is 160.18 and its molecular formula is C9H8N2O . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(1H-indazol-7-yl)ethanone” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“1-(1H-indazol-7-yl)ethanone” is a solid at room temperature. It has a molecular weight of 160.18 and its molecular formula is C9H8N2O .

Safety and Hazards

The safety information for “1-(1H-indazol-7-yl)ethanone” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include indazole derivatives, have a broad range of biological activities . They have been found to interact with various targets such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may inhibit, regulate, or modulate its targets, leading to changes in cellular functions

Biochemical Pathways

Similar compounds have been found to impact a variety of pathways related to their targets . For instance, the inhibition of CHK1 and CHK2 kinases can affect cell cycle regulation and DNA damage response pathways .

Result of Action

Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . The specific effects of 1-(1H-indazol-7-yl)ethanone would depend on its mode of action and the biochemical pathways it affects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(1H-indazol-7-yl)ethanone is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of a compound. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.

properties

IUPAC Name

1-(1H-indazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-4-2-3-7-5-10-11-9(7)8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVDERQIQFTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657112
Record name 1-(1H-Indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-7-yl)ethanone

CAS RN

1159511-22-4
Record name 1-(1H-Indazol-7-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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